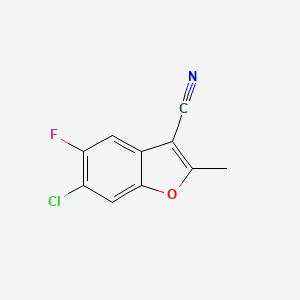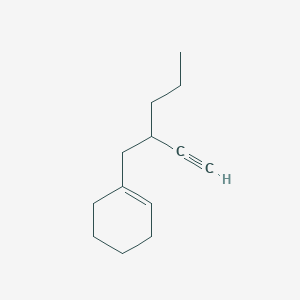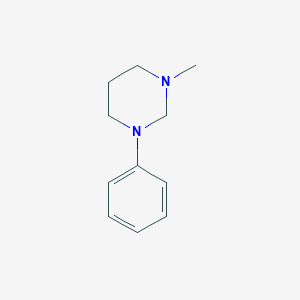![molecular formula C21H20FN3O2 B14217861 Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- CAS No. 832102-89-3](/img/structure/B14217861.png)
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-, can be achieved through various methods. Some of the classical synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods involve the use of different starting materials and catalysts to construct the quinoline scaffold.
For instance, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The Skraup synthesis, on the other hand, involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and efficient methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to optimize yield, reduce environmental impact, and ensure the purity of the final product.
化学反应分析
Types of Reactions
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and various oxidizing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce various functional groups onto the quinoline ring .
科学研究应用
Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- has a wide range of scientific research applications:
作用机制
The mechanism of action of Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s unique structure allows it to bind to these enzymes and disrupt their function, making it effective against various bacterial infections.
相似化合物的比较
Similar Compounds
Similar compounds to Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- include other quinoline derivatives such as:
- 2-(4-fluorophenyl)quinoline
- 6-fluoro-2-cyanoquinolone
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
What sets Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro- apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
属性
CAS 编号 |
832102-89-3 |
|---|---|
分子式 |
C21H20FN3O2 |
分子量 |
365.4 g/mol |
IUPAC 名称 |
2-[[4-(4-fluorophenyl)piperidin-1-yl]methyl]-6-nitroquinoline |
InChI |
InChI=1S/C21H20FN3O2/c22-18-4-1-15(2-5-18)16-9-11-24(12-10-16)14-19-6-3-17-13-20(25(26)27)7-8-21(17)23-19/h1-8,13,16H,9-12,14H2 |
InChI 键 |
AALAFRCTXXQRKK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=CC=C(C=C2)F)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
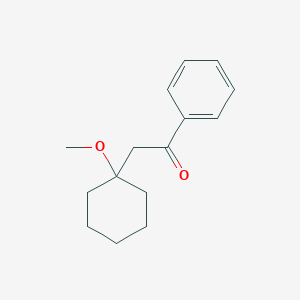
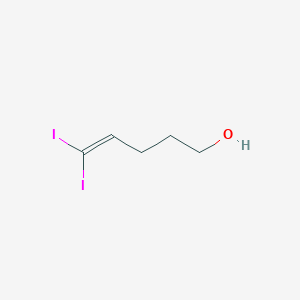
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
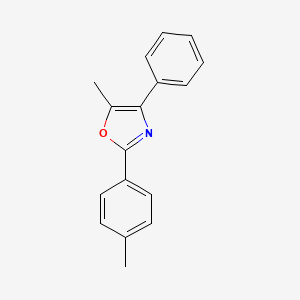
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
